Cas no 2228341-19-1 (1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene)
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene
- 2228341-19-1
- EN300-1934787
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- Inchi: 1S/C9H6BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2
- InChI Key: HESQIRRFFOYXBS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)CC#C
Computed Properties
- Exact Mass: 211.96369g/mol
- Monoisotopic Mass: 211.96369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934787-0.05g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-0.1g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-0.25g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-0.5g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-1.0g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1934787-2.5g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-5.0g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1934787-10.0g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1934787-1g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1934787-5g |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene |
2228341-19-1 | 5g |
$3189.0 | 2023-09-17 |
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene
Chemical Profile of 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene (CAS No: 2228341-19-1)
1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene, identified by the CAS number 2228341-19-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This benzene derivative features a unique structural motif combining a bromine substituent at the 1-position, a fluorine atom at the 2-position, and an alkyne-linked propyl group at the 4-position. Such a structural configuration makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and materials science applications.
The presence of both bromine and fluorine atoms in the molecular framework of 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene enhances its reactivity, making it an attractive building block for further functionalization. The bromine atom is commonly employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, while the fluorine atom can influence the electronic properties and metabolic stability of bioactive molecules. The propargyl group introduces a reactive triple bond that can undergo various transformations, including cycloadditions, polymerizations, and hydrofunctionalizations.
In recent years, there has been growing interest in developing novel compounds with fluorinated aromatic structures due to their potential advantages in drug design. Fluorine atoms are known to improve lipophilicity, metabolic stability, and binding affinity in drug candidates. For instance, studies have demonstrated that fluorinated aromatic compounds can exhibit enhanced bioavailability and resistance to enzymatic degradation. The compound 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene represents a promising scaffold for exploring these benefits.
One of the most compelling applications of 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene is in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop intermediates for kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For example, recent studies have shown that aryl propargyl compounds can serve as effective scaffolds for modulating protein-protein interactions. The combination of bromine and fluorine substituents allows for precise tuning of electronic properties, which is crucial for achieving high selectivity in drug design.
The alkyne functionality in 1-bromo-2-fluoro-4-(prop-2-yn-1-yl)benzene also opens up possibilities for constructing complex molecular architectures through cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrile oxides can yield five-membered heterocycles, which are prevalent motifs in many bioactive natural products and pharmaceuticals. Additionally, Sonogashira couplings between the propargyl group and terminal alkynes provide a means to extend the molecular framework while maintaining the integrity of other functional groups.
From a synthetic chemistry perspective, 1-bromo-2-fluoro-4-(prop-2-yn-1-yb)benzene offers a unique platform for exploring new synthetic methodologies. The compound's reactivity profile allows chemists to employ a wide range of palladium-catalyzed reactions to construct complex target molecules. Moreover, its stability under various reaction conditions makes it an ideal candidate for multi-step syntheses without significant degradation or side reactions.
Recent advancements in flow chemistry have also highlighted the potential of 1-bromo-2-fluoro -4-(prop - 2 - yn - 1 - yl ) benzene as a key intermediate in continuous manufacturing processes. Flow reactors enable precise control over reaction conditions, which is particularly beneficial for sensitive transformations involving fluorinated substrates. This approach not only improves yield but also enhances scalability for industrial applications.
The pharmaceutical industry has been particularly keen on exploring derivatives of 1-bromo - 2 - fluoro - 4 -( prop - 2 - yn - 1 - yl ) benzene due to its structural versatility. By modifying the substituents on the benzene ring or introducing additional functional groups, researchers can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) campaigns have been conducted using such derivatives to identify novel lead compounds for therapeutic development.
In conclusion, 1 - bromo - 2 - fluoro - 4 -( prop - 2 - yn - 1 - yl ) benzene (CAS No: 2228341 - 19 - 1) is a multifaceted compound with significant potential in medicinal chemistry and synthetic organic chemistry. Its unique structural features make it an excellent intermediate for constructing complex molecules with biological activity. As research continues to uncover new applications for fluorinated aromatic compounds, 1-bromo -- 2 -- fluoro -- 4 -( prop -- 2 -- yn -- 1 -- yl ) benzene is likely to remain a valuable tool in the chemist's arsenal.
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